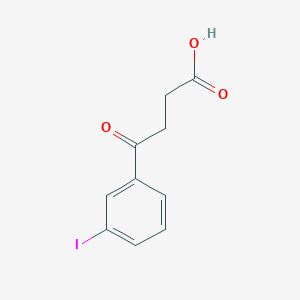

4-(3-Iodophenyl)-4-oxobutyric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

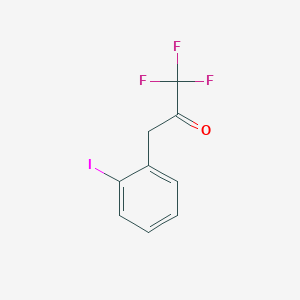

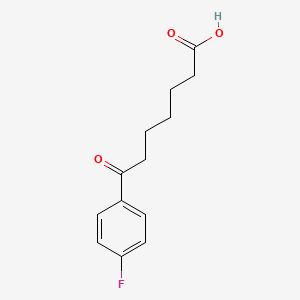

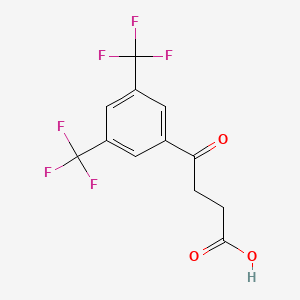

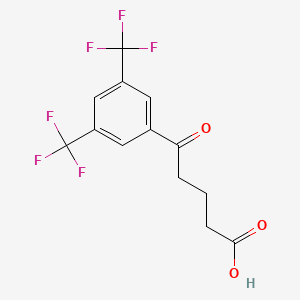

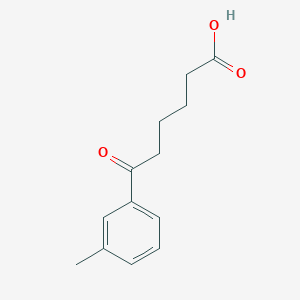

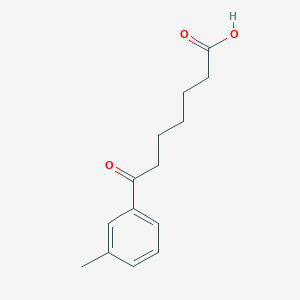

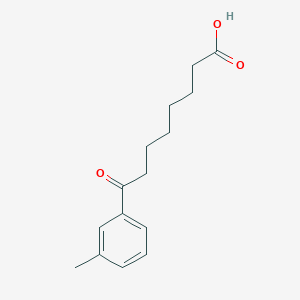

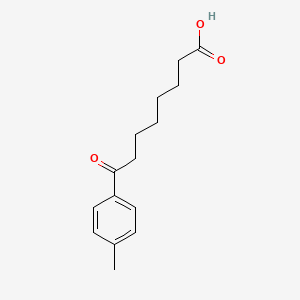

The compound “4-(3-Iodophenyl)-4-oxobutyric acid” is a derivative of phenylbutyric acid, where one of the phenyl ring hydrogens is replaced by an iodine atom . Phenylbutyric acid derivatives are often used in medicinal chemistry due to their diverse biological activities.

Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through Friedel-Crafts acylation, a process where an acyl group is introduced to the aromatic ring .Molecular Structure Analysis

The molecular structure of this compound would likely consist of a four-carbon butyric acid chain attached to a phenyl ring at the fourth carbon. The phenyl ring would have an iodine atom attached at the third carbon .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions typical of carboxylic acids and halogenated aromatic compounds. For instance, it might participate in condensation reactions, substitutions, or be reduced to an alcohol .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, carboxylic acids have higher boiling points than similar-sized hydrocarbons due to their ability to form hydrogen bonds .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- 4-(3-Iodophenyl)-4-oxobutyric acid has been utilized in various synthesis processes. For instance, Jojima, Takeshiba, and Kinoto (1979) demonstrated its use in the synthesis of various halogenated derivatives through nuclear halogenation in the presence of aluminum chloride. This synthesis approach is notable for its one-pot operation, combining succinoylation and halogenation steps (Jojima, Takeshiba, & Kinoto, 1979).

Electropolymerization

- The compound has been involved in electropolymerization studies. Too et al. (1993) conducted a study on the electrochemical polymerization of 4-(3-pyrrolyl)-4-oxobutyric acid, which led to the production of electroactive polymers and copolymers. This research highlights the potential of using transient potential waveforms in the production of polymer materials (Too et al., 1993).

Antibacterial Applications

- El-Hashash et al. (2015) explored the utility of a related compound, 4-(4-bromophenyl)-4-oxobut-2-enoic acid, as a key material for synthesizing various heterocyclic compounds with potential antibacterial activities. These compounds included aroylacrylic acids, pyridazinones, and furanones derivatives (El-Hashash et al., 2015).

Heterocyclic Synthesis

- The compound has been a key starting material in synthesizing heterocyclic compounds. For example, El-Hashash et al. (2016) used 4-(4-acetylamino/bromophenyl)-4-oxobut-2-enoic acids to synthesize various heterocycles like pyridazinone, furanone, and oxazinone derivatives. The study emphasized the role of steric factors in regioselectivity (El-Hashash & Rizk, 2016).

Medical Imaging Applications

- In the field of medical imaging, Wen et al. (2019) synthesized and evaluated radioiodinated 4-(p-iodophenyl)butyric acid ([131I]IBA) as a potential agent for single-photon emission computed tomography imaging. This compound showed promising results in blood pool, tumor, and lymph node imaging (Wen et al., 2019).

Complex Formation with Metal Ions

- Ferenc et al. (2017) synthesized complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with various transition metal ions. These complexes were characterized for their thermal, magnetic, and physico-chemical properties, demonstrating the potential for varied applications in material science and chemistry (Ferenc et al., 2017).

Safety And Hazards

Propriétés

IUPAC Name |

4-(3-iodophenyl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IO3/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-3,6H,4-5H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQTQRXTZHIHSPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645396 |

Source

|

| Record name | 4-(3-Iodophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Iodophenyl)-4-oxobutyric acid | |

CAS RN |

898790-80-2 |

Source

|

| Record name | 4-(3-Iodophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.